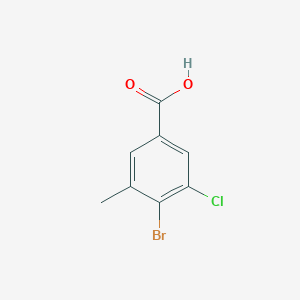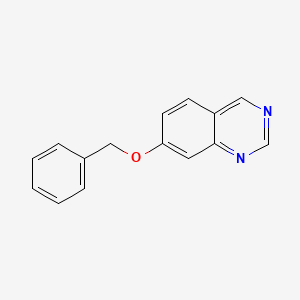
7-(苄氧基)喹唑啉
描述
7-(Benzyloxy)quinazoline is a derivative of quinazoline, a heterocyclic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
生化分析
Biochemical Properties
7-(Benzyloxy)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme epidermal growth factor receptor (EGFR), where 7-(Benzyloxy)quinazoline acts as an inhibitor. This interaction is crucial in the context of cancer research, as EGFR is often overexpressed in cancer cells, leading to uncontrolled cell proliferation. By inhibiting EGFR, 7-(Benzyloxy)quinazoline can potentially suppress tumor growth .
Cellular Effects
The effects of 7-(Benzyloxy)quinazoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 7-(Benzyloxy)quinazoline has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes. Additionally, it can inhibit cell proliferation by blocking the cell cycle at specific checkpoints. These effects are mediated through the inhibition of EGFR and other signaling pathways .
Molecular Mechanism
At the molecular level, 7-(Benzyloxy)quinazoline exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of the receptor. This inhibition disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are essential for cell survival and proliferation. Furthermore, 7-(Benzyloxy)quinazoline can modulate gene expression by influencing transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
The stability and degradation of 7-(Benzyloxy)quinazoline in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure to 7-(Benzyloxy)quinazoline resulted in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 7-(Benzyloxy)quinazoline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects have been noted, where a certain concentration of 7-(Benzyloxy)quinazoline is required to achieve significant biological activity .
Metabolic Pathways
7-(Benzyloxy)quinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism, primarily in the liver, where it is oxidized and conjugated to form more water-soluble metabolites. Cytochrome P450 enzymes, such as CYP3A4, play a crucial role in the oxidative metabolism of 7-(Benzyloxy)quinazoline. These metabolic transformations can influence the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of 7-(Benzyloxy)quinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 7-(Benzyloxy)quinazoline in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 7-(Benzyloxy)quinazoline is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various signaling molecules and enzymes. Additionally, it can translocate to the nucleus, where it influences gene expression and epigenetic modifications. Targeting signals and post-translational modifications, such as phosphorylation, can direct 7-(Benzyloxy)quinazoline to specific cellular compartments, enhancing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)quinazoline typically involves the reaction of 7-hydroxyquinazoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
7-Hydroxyquinazoline+Benzyl BromideK2CO3,DMF7-(Benzyloxy)quinazoline
Industrial Production Methods: Industrial production of 7-(Benzyloxy)quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: 7-(Benzyloxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 7-(Benzyloxy)quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, 7-(Benzyloxy)quinazoline can induce apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
Quinazoline: The parent compound with a wide range of biological activities.
7-Hydroxyquinazoline: A precursor in the synthesis of 7-(Benzyloxy)quinazoline.
2,4-Dibenzylaminoquinazoline: Known for its cytostatic and apoptotic effects against cancer cells.
Uniqueness: 7-(Benzyloxy)quinazoline is unique due to the presence of the benzyloxy group, which enhances its chemical stability and biological activity. This modification allows for more targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
7-phenylmethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-4-12(5-3-1)10-18-14-7-6-13-9-16-11-17-15(13)8-14/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCIUCYRIWHINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=NC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


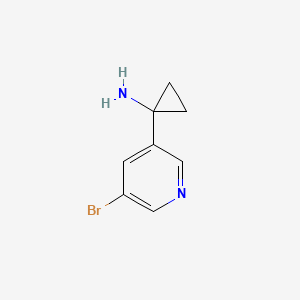
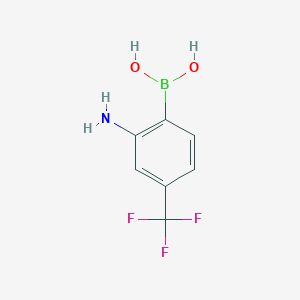
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)
![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)

![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)

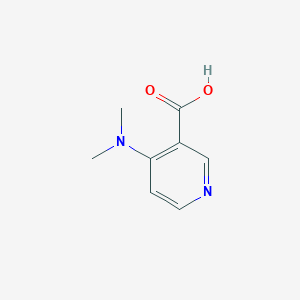
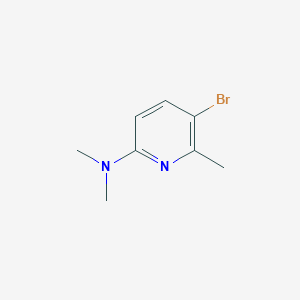

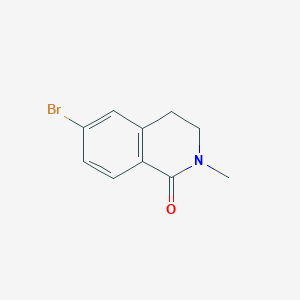
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
